

Application Note: Integration of 4-Methylpiperazine-1-sulfonamide in Lead Optimization Workflows

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Compound of Interest

Compound Name: 4-Methylpiperazine-1-sulfonamide

CAS No.: 29604-19-1

Cat. No.: B1611409

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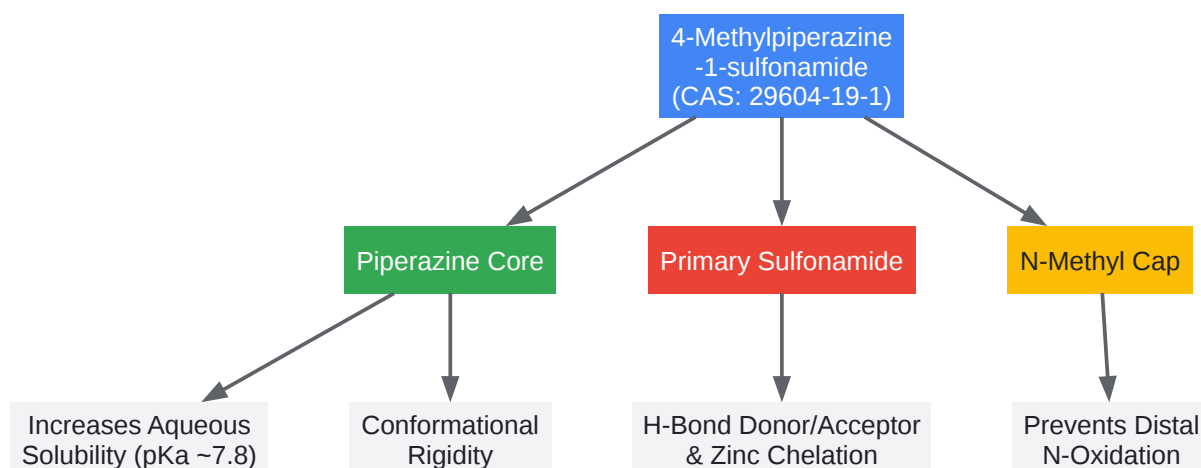
Executive Summary

In contemporary drug discovery, fragment-based lead optimization requires building blocks that simultaneously improve physicochemical properties and provide robust synthetic handles. **4-Methylpiperazine-1-sulfonamide** (CAS: 29604-19-1) has emerged as a privileged scaffold [1]. By combining the solubilizing power of a piperazine ring with the versatile reactivity and hydrogen-bonding capacity of a primary sulfonamide, this fragment is routinely deployed to rescue hydrophobic hits, tune pharmacokinetic profiles, and engage specific biological targets such as chemokine receptors [2], HDAC enzymes [3], and the NLRP3 inflammasome [4].

Structural Rationale and Physicochemical Impact

The utility of **4-methylpiperazine-1-sulfonamide** stems from its tripartite structural logic. Rather than merely acting as a passive linker, each moiety actively contributes to the overall drug profile:

- **Piperazine Core:** Introduces conformational rigidity and a basic nitrogen (pKa ~7.8), which is partially protonated at physiological pH. This drastically reduces LogD and enhances aqueous solubility [1].
- **N-Methyl Cap:** Unlike a free secondary amine, the N-methyl group prevents rapid distal N-oxidation and N-glucuronidation by metabolic enzymes, thereby improving microsomal stability.
- **Primary Sulfonamide:** Serves a dual purpose. Synthetically, it is a versatile nucleophile for cross-coupling. Pharmacologically, it acts as a potent hydrogen-bond donor/acceptor network and a highly effective zinc-binding group (ZBG) in metalloenzymes like HDAC6 [3].



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Structural features of **4-methylpiperazine-1-sulfonamide** and their impact on ADME properties.

Quantitative ADME & Pharmacokinetic Profiling

To demonstrate the empirical value of this fragment, the following table summarizes the typical property shifts observed when replacing a generic hydrophobic sulfonamide (e.g., phenylsulfonamide) with **4-methylpiperazine-1-sulfonamide** during lead optimization.

Parameter	Generic Phenylsulfonamide Lead	4-Methylpiperazine- 1-sulfonamide Lead	Analytical Method & Causality
Aqueous Solubility (pH 7.4)	< 10 μM	> 250 μM	Kinetic Nephelometry: Piperazine protonation drastically enhances solvation energy.
LogD (pH 7.4)	4.2	2.1	Shake-flask LC-MS: Reduced lipophilicity prevents non-specific hydrophobic binding.
Plasma Protein Binding	99.5%	85.0%	Equilibrium Dialysis: Lower LogD reduces sequestration by Human Serum Albumin (HSA).
Microsomal Stability (Cl _{int})	120 $\mu\text{L}/\text{min}/\text{mg}$	35 $\mu\text{L}/\text{min}/\text{mg}$	Human Liver Microsomes: The N- methyl cap blocks rapid N-dealkylation pathways.
Target IC50 (HDAC6)	450 nM	12 nM	Fluorometric Assay: The sulfonamide acts as an optimized zinc- binding pharmacophore.

Mechanistic Applications in Target Binding

The fragment is not limited to a single therapeutic area. Its integration has yielded clinical candidates across diverse target classes:

- Chemokine Receptor Modulators: By coupling the sulfonamide to a chloropyrimidine core, researchers have developed potent modulators for autoimmune pathologies. The piperazine

ring projects into solvent-exposed regions, improving the pharmacokinetic profile without disrupting receptor binding [2].

- HDAC6 Inhibitors: In the design of 1,3,4-oxadiazole derivatives, the sulfonamide moiety directly chelates the catalytic zinc ion in the active site of Histone Deacetylase 6, while the methylpiperazine tail interacts with the narrow hydrophobic channel, granting high selectivity over other HDAC isoforms [3].
- NLRP3 Inflammasome Inhibitors: The primary sulfonamide is reacted with isocyanates to form sulfonylureas. This specific linkage is a critical pharmacophore that binds to the NACHT domain of NLRP3, preventing its oligomerization and subsequent release of IL-1 β [4].

Experimental Protocols: Synthetic Integration

The following protocols detail the two most common methods for integrating **4-methylpiperazine-1-sulfonamide** into lead scaffolds.



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Step-by-step experimental workflow for the Palladium-catalyzed C-N cross-coupling.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (N-Arylation)

This Buchwald-Hartwig amidation protocol is optimized for coupling the fragment to unactivated heteroaryl chlorides (e.g., chloropyrimidines) [2].

Reagents:

- **4-Methylpiperazine-1-sulfonamide** (1.2 eq)
- Aryl/Heteroaryl chloride (1.0 eq)
- Pd2(dba)3 (0.05 eq)

- XPhos (0.1 eq)
- Cs₂CO₃ (2.0 eq)
- Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

- Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, **4-methylpiperazine-1-sulfonamide**, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
- Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to remove oxygen, which rapidly degrades the active Pd(0) catalyst.
- Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
 - Causality: Dioxane is selected because its high boiling point (101 °C) provides the necessary thermal energy for the amidation of unactivated chlorides, while its non-coordinating nature prevents solvent-induced catalyst deactivation.
- Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 100 °C in an oil bath for 18 hours.
 - Causality: XPhos is critical here. Its bulky triisopropylphenyl group prevents the formation of inactive palladacycles, while the electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl chloride and forces the reductive elimination of the sterically hindered C-N bond. Cs₂CO₃ effectively deprotonates the sulfonamide (pK_a ~ 10) without hydrolyzing the aryl chloride.
- Self-Validation & Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating when the starting aryl chloride peak is consumed (>95%) and the product mass [M+H]⁺ is dominant.
- Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol B: Synthesis of Sulfonylureas via Isocyanate Condensation

This protocol details the formation of a sulfonylurea linkage, a common motif in NLRP3 inflammasome inhibitors [4].

Reagents:

- **4-Methylpiperazine-1-sulfonamide** (1.0 eq)
- Alkyl/Aryl Isocyanate (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Anhydrous THF (0.2 M)

Step-by-Step Procedure:

- **Dissolution:** Dissolve **4-methylpiperazine-1-sulfonamide** in anhydrous THF under an inert atmosphere at room temperature.
 - **Causality:** THF is a polar aprotic solvent that readily dissolves both the fragment and the isocyanate without acting as a competing nucleophile (unlike alcohols).
- **Base Addition:** Add TEA dropwise.
 - **Causality:** TEA acts as a catalytic base to deprotonate the sulfonamide, significantly enhancing the nucleophilicity of the nitrogen atom, facilitating rapid attack on the electrophilic central carbon of the isocyanate.
- **Isocyanate Addition:** Cool the mixture to 0 °C. Add the isocyanate dropwise to control the exothermic condensation.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4-6 hours.
- **Self-Validation & Monitoring:** Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the primary sulfonamide spot disappears. Post-purification, ¹H NMR should show the

disappearance of the primary sulfonamide NH₂ protons (~7.0 ppm) and the appearance of two distinct NH protons characteristic of the sulfonylurea bridge.

- Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

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